2-(2,5-dioxopyrrolidin-1-yl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 2,5-dioxopyrrolidin-1-yl core linked to a tricyclic system containing sulfur (dithia) and nitrogen (diazatricyclo) atoms. Such polycyclic frameworks are of interest in medicinal chemistry due to their rigidity, which may enhance target binding specificity, and sulfur-containing moieties, which can influence metabolic stability and redox interactions .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S3/c1-23-15-17-8-3-2-7-12(13(8)25-15)24-14(16-7)18-9(20)6-19-10(21)4-5-11(19)22/h2-3H,4-6H2,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUYXNXBNFVPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 2,5-dioxopyrrolidin-1-yl moiety. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Tricyclic System: The tricyclic system containing sulfur and nitrogen atoms is synthesized separately. This involves the formation of multiple rings through cyclization reactions, often using sulfur-containing reagents and nitrogen sources.
Coupling Reaction: The final step involves coupling the pyrrolidinone ring with the tricyclic system. This is typically done using acylation reactions, where the acetamide linkage is formed.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms, potentially converting imines to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound’s potential biological activities make it a candidate for drug discovery and development. It can be tested for antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 2-(2,5-dioxopyrrolidin-1-yl)acetamide derivatives, which are studied for their anticonvulsant and bioactive properties. Below is a detailed comparison with structurally related analogs from the literature (Table 1) .
Table 1: Structural and Physicochemical Comparison
Key Comparison Points
Structural Complexity: The target compound’s tricyclic sulfur-nitrogen scaffold introduces significant rigidity compared to the simpler aromatic substituents in compounds 23–26. This rigidity may enhance binding affinity to biological targets by reducing conformational entropy .
Electronic Effects :
- The dithia (S–S) and diaza (N–N) groups in the tricyclic system may alter electron distribution, affecting redox properties and metabolic stability. In contrast, compounds 23–27 derive electronic modulation from halogen atoms (F, Cl, CF₃), which are strongly electronegative but lack sulfur’s nucleophilic susceptibility .
Synthetic Accessibility :
- Compounds 23–27 were synthesized with yields of 62.9–73.5%, reflecting efficient amide coupling and substitution reactions. The target compound’s tricyclic system likely requires multi-step synthesis, including heterocyclization and sulfur incorporation, which may reduce yields or necessitate specialized catalysts .
Biological Activity :
- Compounds 23–27 were evaluated for anticonvulsant activity, with potency influenced by substituent electronegativity and lipophilicity. The target compound’s sulfur-rich structure could enhance interactions with cysteine-rich targets (e.g., ion channels or enzymes), though empirical data are needed .
Physical Properties :
- Melting points for compounds 23–27 range from 129.6°C to 176.0°C, correlating with molecular symmetry and intermolecular forces. The target compound’s melting point is unreported, but its rigid tricyclic system may elevate it due to tighter crystal packing .
Research Findings and Implications
- Structural Analysis : X-ray crystallography (via SHELX software ) and NMR studies would be critical for resolving the target compound’s conformation, particularly the tricyclic system’s geometry and sulfur coordination.
- QSAR Predictions : Topological descriptors (e.g., van der Waals volume) and electronic parameters (e.g., HOMO-LUMO gaps) could differentiate the target compound’s bioactivity from analogs 23–27 .
- Thermochemical Stability : The sulfur atoms in the dithia groups may lower thermal stability compared to halogenated analogs, as S–S bonds are weaker than C–F or C–Cl bonds .
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]acetamide (CAS Number: 477503-66-5) is a complex organic molecule with potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C15H12N4O3S3
- Molecular Weight : 392.4758 g/mol
- SMILES Notation : CSc1nc2c(s1)c1sc(nc1cc2)NC(=O)CN1C(=O)CCC1=O
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 392.4758 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticonvulsant and Antinociceptive Properties
Research indicates that derivatives of the parent compound, particularly those containing the 2,5-dioxopyrrolidin-1-yl moiety, exhibit significant anticonvulsant and antinociceptive activities. A study demonstrated that hybrid compounds derived from this structure showed broad-spectrum protective effects in various mouse models. For instance:
- Maximal Electroshock (MES) Test : A compound similar to the target compound exhibited an effective dose (ED50) of 23.7 mg/kg.
- Pentylenetetrazole-Induced Seizures : ED50 was recorded at 59.4 mg/kg.
- Formalin-Induced Tonic Pain : The compound also displayed potent efficacy in pain models, likely due to the inhibition of central sodium/calcium currents and TRPV1 receptor antagonism .
The mechanisms through which these compounds exert their effects are multifaceted:
- Sodium/Calcium Channel Inhibition : This action is crucial for preventing seizure activity.
- TRPV1 Receptor Antagonism : This contributes to the analgesic properties observed in pain models.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of related compounds suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. In vitro assays indicate that these compounds have drug-like properties that warrant further investigation for potential clinical applications in treating epilepsy and neuropathic pain .
Study on Hybrid Pyrrolidine Derivatives
A notable study focused on the development of hybrid pyrrolidine derivatives demonstrated that specific modifications to the molecular structure significantly enhanced anticonvulsant activity. The study highlighted:
- Compound 22 : This derivative showed the most promising results with a combination of effective doses across multiple seizure models.
The findings suggest that structural variations can lead to improved therapeutic profiles, making these compounds suitable candidates for further development in pharmacotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
